REACTION_CXSMILES
|
[Br:1][CH:2]([CH2:6][CH2:7]Br)[C:3](Cl)=[O:4].[F:9][C:10]1[CH:11]=[C:12]([CH:14]=[CH:15][C:16]=1[CH3:17])[NH2:13].CCN(CC)CC.[H-].[Na+]>C(Cl)Cl.CN(C=O)C>[Br:1][CH:2]1[CH2:6][CH2:7][N:13]([C:12]2[CH:14]=[CH:15][C:16]([CH3:17])=[C:10]([F:9])[CH:11]=2)[C:3]1=[O:4] |f:3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)Cl)CCBr
|
Name
|
|
Quantity
|
5.21 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(N)C=CC1C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
6.3 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
1.82 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at rt for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in diethyl ether
|
Type
|
ADDITION
|
Details
|
hexanes was added
|
Type
|
CUSTOM
|
Details
|
a solid precipitated
|
Type
|
CUSTOM
|
Details
|
The solid was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a dry residue
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
to warm up to rt over 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
The reaction mixture was slowly poured into 400 mL of icewater
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
A solid formed
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
purified via silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 0-50% ethyl acetate/hexanes
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1C(N(CC1)C1=CC(=C(C=C1)C)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 20.6 mmol | |
AMOUNT: MASS | 5.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 54.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |